Dehydrodesmosterol acetate

Description

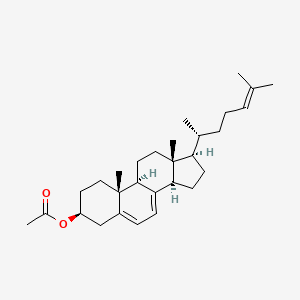

Structure

3D Structure

Properties

CAS No. |

17137-77-8 |

|---|---|

Molecular Formula |

C29H44O2 |

Molecular Weight |

424.669 |

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H44O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10-11,20,23,25-27H,7,9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

WFHCSLLFMHBWFL-RPIQFHTISA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

5,7,24-Cholestatrien-3β-ol acetate |

Origin of Product |

United States |

Academic Research on the Chemical Synthesis and Derivatization of Dehydrodesmosterol Acetate

Synthetic Methodologies for Dehydrodesmosterol Acetate (B1210297) Preparation

The synthesis of specific steroid derivatives like dehydrodesmosterol acetate relies on precise and controlled chemical strategies. Key among these are the protection of reactive functional groups and the ability to direct chemical modifications to specific locations on the complex steroid skeleton.

In the multi-step synthesis of complex molecules such as steroids, protecting groups are indispensable tools. rsc.org The hydroxyl group at the C-3 position of a sterol is reactive towards many reagents used in subsequent synthetic steps, necessitating its temporary conversion to a less reactive function. libretexts.org

Ester protecting groups are an economical and widely used method for protecting hydroxyl groups in steroid chemistry. highfine.com The most common carboxylic acid ester protecting groups include acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv). highfine.com The formation of this compound involves the conversion of the 3β-hydroxyl group of dehydrodesmosterol into an acetate ester. This is typically achieved by reacting the alcohol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. highfine.com This acylation is a robust method that effectively masks the hydroxyl group, preventing it from interfering in subsequent reactions, and can be readily removed later to regenerate the alcohol. libretexts.org

The synthesis of complex steroid analogues often requires modifications at specific positions, a challenge that is addressed through regioselective chemical conversions. chinesechemsoc.orgnih.gov Achieving high regioselectivity is crucial for preventing the formation of unwanted isomers and ensuring the efficiency of the synthetic route.

Several advanced methods have been developed to control the site of reaction on the steroid nucleus:

Catalytic Steroidation : Research has shown that a Scandium(III) triflate (Sc(OTf)3)-catalyzed reaction using steroidal trichloroacetimidates as donors can achieve excellent regioselectivity under mild conditions. chinesechemsoc.org This method allows for the functionalization of specific positions, such as the C-3 position, while avoiding common side reactions like i-steroid rearrangement. chinesechemsoc.org

Enzymatic Hydroxylation : Enzymes, particularly those from the cytochrome P450 family, are exploited for their ability to perform highly regio- and stereoselective C-H activating oxidations on steroid substrates. acs.org While wild-type enzymes may not always provide the desired selectivity, protein engineering and directed evolution have been successfully used to create variants that can hydroxylate specific and otherwise unreactive positions on the steroid core. acs.org

Directed Chemical Reactions : Specific reagents and reaction conditions can favor modification at a particular site. For instance, the Baeyer–Villiger oxidation of certain steroidal ketones using a BF3·Et2O/H2O2 system has been developed for the regioselective formation of D-homo-lactone steroids. researchgate.net Similarly, the interrupted Nazarov cyclization has been applied for the regioselective annulation of an additional cyclopentanone (B42830) ring onto the steroid D-ring. nih.gov

Protection Strategies for Sterol Hydroxyl Groups in Organic Synthesis

This compound as a Precursor and Intermediate in the Synthesis of Biologically Active Sterols

This compound serves as a key starting material for the synthesis of other important sterols. Its protected hydroxyl group and the 5,7-diene moiety allow for selective modifications elsewhere in the molecule.

An efficient, four-step synthesis of cholesta-5,7-diene-3β,25-diol, a precursor to 25-hydroxyvitamin D3, has been described starting from 7-dehydrodesmosterol (B141393). researchgate.net The first step in this pathway is the protection of the 3-hydroxy group as its acetate, thus forming this compound. researchgate.net

The synthetic sequence proceeds as follows:

Acetylation : The 3β-hydroxyl group of 7-dehydrodesmosterol is protected as an acetate. researchgate.net

Diels-Alder Reaction : The 5,7-diene system of the resulting acetate is protected via a hetero-Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352). researchgate.net

Hydroxybromination and Reduction : The key step involves a mild hydroxybromination of the side chain's double bond using N-bromosuccinimide (NBS) in water, followed by reduction. researchgate.net

Deprotection : The final step involves the removal of both the acetate and the Diels-Alder adduct protecting groups using a reducing agent like lithium aluminium hydride (LiAlH4) to yield the target molecule. researchgate.net

Table 1: Key Steps and Yields in the Synthesis of Cholesta-5,7-diene-3β,25-diol An interactive data table based on research findings. researchgate.net

| Step No. | Transformation | Reagents/Conditions | Product | Yield (%) |

| 1 | Acetylation of 3β-OH | Acetic Anhydride, Pyridine | This compound | Not specified |

| 2 | Diels-Alder Cycloaddition | 4-phenyl-1,2,4-triazoline-3,5-dione | Diels-Alder Adduct | 92.2% |

| 3 | Hydroxybromination | N-bromosuccinimide, water | Bromohydrin intermediate | 85.1% |

| 4 | Reduction & Deprotection | LiAlH4 | Cholesta-5,7-diene-3β,25-diol | 92.5% |

| Overall | 4-Step Synthesis | - | Cholesta-5,7-diene-3β,25-diol | 72.4% |

The chemical versatility of this compound and its derivatives is demonstrated by the range of transformations they can undergo. The conjugated 5,7-diene system is a key site for such modifications.

One critical transformation is the protection of this diene system via a Diels-Alder reaction, as seen in the synthesis of cholesta-5,7-diene-3β,25-diol. researchgate.net Using 4-phenyl-1,2,4-triazoline-3,5-dione creates a thermally reversible adduct, effectively shielding the diene from reagents intended to react with other parts of the molecule, such as the side chain. researchgate.net

Analogous transformations on similar 5,7-diene steroidal acetates highlight further synthetic possibilities. For example, research on 7-dehydropregnenolone acetate involved allylic bromination at the C-7 position followed by dehydrobromination to generate the 5,7-diene system. researchgate.net This demonstrates a fundamental method for creating the reactive diene found in dehydrodesmosterol. These types of regio- and stereoselective transformations are crucial for building molecular complexity from steroidal precursors. researchgate.net

Maximizing the yield and purity of target compounds is a central goal in chemical synthesis. In the synthesis of cholesta-5,7-diene-3β,25-diol from the this compound derivative, optimization of the hydroxybromination step was critical. researchgate.net Researchers examined the effect of different reagents and reaction times on the yield of the desired bromohydrin intermediate.

For instance, using 1.5 equivalents of N-bromosuccinimide (NBS) for 0.5 hours gave the product in 85.1% yield. researchgate.net Extending the reaction time did not improve the outcome. researchgate.net The study also explored alternative brominating agents, as shown in the table below.

Table 2: Optimization of the Hydroxybromination Reaction An interactive data table illustrating the effect of different reagents on product yield. researchgate.net

| Entry | Brominating Agent | Equivalents | Reaction Time (h) | Yield (%) |

| 1 | NBS | 1.5 | 0.5 | 85.1 |

| 2 | NBS | 1.5 | 3 | 85.3 |

| 3 | NBS | 1.5 | 5 | 85.0 |

| 4 | DBDMH | 0.75 | 0.5 | 76.3 |

| 5 | Dibromantin | 0.75 | 0.5 | 82.9 |

NBS: N-bromosuccinimide; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin

Academic Research on the Enzymatic Metabolism and Biological Role of 7 Dehydrodesmosterol Relevance to Acetate Derived Forms in Studies

Interplay within Cholesterol Biosynthesis Pathways: Bloch and Kandutsch-Russell Pathways

The synthesis of cholesterol from lanosterol (B1674476) in mammalian cells is not a single linear process but rather a complex web of reactions involving two main, interconnected routes: the Bloch and the Kandutsch-Russell pathways. abcam.commdpi.com 7-dehydrodesmosterol (B141393) is a key sterol intermediate that features prominently in the Bloch pathway. researchgate.net

In the Bloch pathway, the reduction of the double bond in the sterol side chain is the final step. This pathway leads to the formation of desmosterol (B1670304), which is then converted to cholesterol. mdpi.com Conversely, the Kandutsch-Russell pathway is characterized by an early reduction of the side chain, leading to the formation of 7-dehydrocholesterol (B119134) (7-DHC) as the immediate precursor to cholesterol. mdpi.com 7-dehydrodesmosterol is synthesized in the Bloch pathway and can be subsequently converted to desmosterol. researchgate.net

Two key enzymes, 24-dehydrocholesterol reductase (DHCR24) and 7-dehydrocholesterol reductase (DHCR7), are responsible for the final reduction steps in cholesterol biosynthesis and play crucial roles in the metabolism of 7-dehydrodesmosterol. abcam.comviamedica.pl

DHCR7 (7-dehydrocholesterol reductase): This enzyme is responsible for reducing the C7-C8 double bond in the sterol ring. mdpi.comviamedica.pl In the Bloch pathway, DHCR7 catalyzes the conversion of 7-dehydrodesmosterol to desmosterol. viamedica.pluniprot.orgidentifiers.org A deficiency in DHCR7 activity, as seen in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), leads to the accumulation of 7-dehydrocholesterol and 7-dehydrodesmosterol. hmdb.ca

DHCR24 (24-dehydrocholesterol reductase): Also known as seladin-1, this enzyme catalyzes the reduction of the C24-C25 double bond in the sterol side chain. mdpi.comhmdb.ca In the Bloch pathway, DHCR24 converts desmosterol to cholesterol. mdpi.com Interestingly, DHCR24 can also act on other intermediates, and its substrate specificity can influence the flux between the two pathways. mdpi.com For instance, DHCR24 can convert 7-dehydrodesmosterol to 7-dehydrocholesterol, thereby shunting intermediates from the Bloch to the Kandutsch-Russell pathway. hmdb.camdpi.com

The interplay between these two enzymes is critical for maintaining the appropriate balance of sterol intermediates.

Research has shown that the utilization of the Bloch and Kandutsch-Russell pathways is not uniform across all tissues, indicating a high degree of tissue-specific regulation. nih.govelifesciences.org

Flux analysis studies using stable isotope labeling in mice have revealed that:

In the liver, approximately half of the sterol flux proceeds through the Bloch pathway and the other half through a modified Kandutsch-Russell pathway. nih.govelifesciences.org

In steroidogenic tissues like the adrenal glands and testes, the Bloch pathway is the predominant route for cholesterol synthesis. nih.gov

Conversely, the skin and brain primarily utilize a modified Kandutsch-Russell pathway. nih.gov

In cultured Neuro2a cells, the Bloch pathway is the dominant route for biosynthesis. acs.org

This tissue-specific preference for one pathway over the other suggests that the production of specific sterol intermediates, like 7-dehydrodesmosterol, is tailored to the physiological needs of each tissue.

Table 1: Tissue-Specific Utilization of Cholesterol Biosynthesis Pathways

| Tissue | Predominant Pathway | Key Sterol Intermediates | Reference |

|---|---|---|---|

| Liver | Bloch & Modified Kandutsch-Russell | Desmosterol, 7-Dehydrocholesterol | nih.govelifesciences.org |

| Adrenal Glands | Bloch | Desmosterol | nih.gov |

| Testes | Bloch | Desmosterol | nih.gov |

| Skin | Modified Kandutsch-Russell | 7-Dehydrocholesterol | nih.gov |

| Brain | Modified Kandutsch-Russell | 7-Dehydrocholesterol | nih.gov |

Enzymatic Reductions Catalyzed by DHCR24 and DHCR7

Regulatory Mechanisms Governing 7-Dehydrodesmosterol Levels in Cellular Systems

The cellular levels of 7-dehydrodesmosterol are tightly controlled through a multi-layered regulatory network that includes transcriptional control of biosynthetic enzymes and protein-protein interactions.

The expression of genes encoding cholesterol biosynthetic enzymes, including DHCR7 and DHCR24, is primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, particularly SREBP-2. nih.govwikipedia.org When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. wikipedia.org The human DHCR7 promoter contains two SREs that work cooperatively to be activated by SREBP-2. nih.gov

The use of specific enzyme inhibitors has been instrumental in elucidating the roles of DHCR7 and DHCR24 and understanding the consequences of pathway disruption. Inhibition of these enzymes leads to the accumulation of their respective substrates.

DHCR7 Inhibitors: Compounds that inhibit DHCR7 block the conversion of 7-dehydrodesmosterol to desmosterol, leading to an increase in cellular 7-dehydrodesmosterol levels. mdpi.comnih.gov For example, the experimental compound AY9944 is a potent inhibitor of DHCR7. nih.gov Several psychotropic drugs, such as aripiprazole (B633) and trazodone, have also been shown to inhibit DHCR7, resulting in the accumulation of 7-dehydrocholesterol and, by extension, affecting 7-dehydrodesmosterol levels. mdpi.comresearchgate.net In studies with Neuro2a cells, various DHCR7 inhibitors caused a significant increase in both 7-DHD and 7-DHC levels. acs.org

DHCR24 Inhibitors: Inhibition of DHCR24 leads to the accumulation of desmosterol. nih.gov However, because DHCR24 can also metabolize 7-dehydrodesmosterol, its inhibition can also affect the levels of this sterol. mdpi.com The inhibitor SH42 has been shown to block DHCR24, leading to increased desmosterol levels. embopress.orgpnas.org

The study of these inhibitors has been crucial for creating research models of diseases like Smith-Lemli-Opitz syndrome and for understanding the biological functions of specific sterol intermediates. nih.gov

Table 2: Effect of Enzyme Inhibitors on 7-Dehydrodesmosterol Levels in Research Models

| Inhibitor | Target Enzyme | Research Model | Effect on 7-Dehydrodesmosterol | Reference |

|---|---|---|---|---|

| AY9944 | DHCR7 | Neuro2a cells | Increase | acs.orgnih.govnih.gov |

| Aripiprazole | DHCR7 | Mouse somatic tissues | Indirectly increased | mdpi.comresearchgate.net |

| Trazodone | DHCR7 | Mouse somatic tissues | Indirectly increased | mdpi.com |

| Ifenprodil | DHCR7, DHCR14 | Neuro2a cells | Increase (at low concentrations) | acs.orgnih.gov |

Academic Investigations into the Biological Significance of 7 Dehydrodesmosterol in Preclinical Models

Research on its Role in Cellular Sterol Homeostasis and Membrane Dynamics

7-Dehydrodesmosterol (B141393) is a sterol intermediate in the biosynthesis of cholesterol. hmdb.ca Cholesterol is a critical component of cellular membranes, influencing their structure, fluidity, and function. researchgate.netnih.govnih.gov The regulation of sterol levels, known as sterol homeostasis, is vital for normal cellular processes. amedeolucente.itelifesciences.org

In mammalian cells, cholesterol synthesis occurs through two primary pathways: the Bloch and the Kandutsch-Russell pathways. elifesciences.org 7-Dehydrodesmosterol is an intermediate in the Kandutsch-Russell pathway. The enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7) is responsible for the final step in both pathways, converting 7-dehydrocholesterol and 7-dehydrodesmosterol into cholesterol and desmosterol (B1670304), respectively. nih.gov

Studies have shown that the composition of sterols within cellular membranes significantly impacts their physical properties, or dynamics. nih.govrfi.ac.uk The presence of different sterols can alter membrane rigidity and fluidity. nih.gov For instance, research on model membranes has demonstrated that the inclusion of various sterols affects membrane cohesion and thickness. nih.gov While the direct and specific effects of 7-dehydrodesmosterol on membrane dynamics are a complex area of study, it is understood that alterations in the sterol profile, such as the accumulation of cholesterol precursors like 7-dehydrodesmosterol, can disrupt normal membrane function.

Studies on the Involvement of 7-Dehydrodesmosterol in Developmental Processes in Animal Models

The proper regulation of cholesterol and its precursors is crucial during embryonic and postnatal development. researchgate.netresearchgate.netbourre.fr Animal models have been instrumental in elucidating the role of specific sterols, including 7-dehydrodesmosterol, in these processes.

In studies of rat sciatic nerve development, the levels of 7-dehydrodesmosterol were found to change dramatically during the postnatal period. researchgate.netbourre.fr Its content peaked at 14 days after birth and became nearly undetectable after 60 days. researchgate.netbourre.fr This transient increase suggests a specific role for this sterol during a critical window of peripheral nervous system (PNS) development. In contrast, in the central nervous system (CNS), specifically the brain, the levels of 7-dehydrodesmosterol decreased significantly during development and continued to decline slightly during adulthood and aging. researchgate.netbourre.fr

Furthermore, research using a mouse model of Smith-Lemli-Opitz syndrome (SLOS), a disorder of cholesterol synthesis, has highlighted the consequences of disrupted sterol metabolism on development. In Dhcr7 knockout mice, the absence of functional DHCR7 enzyme leads to the accumulation of 7-dehydrocholesterol and 7-dehydrodesmosterol. jci.org These mice exhibit severe developmental abnormalities, underscoring the importance of converting these precursors to cholesterol for normal development. jci.org

Pathophysiological Research in Disease Models

Smith-Lemli-Opitz Syndrome (SLOS) Models and Sterol Accumulation Mechanisms

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder caused by mutations in the DHCR7 gene, leading to a deficiency in the DHCR7 enzyme. researchgate.netnih.govmdpi.comnih.gov This deficiency disrupts the final step of cholesterol synthesis, resulting in the accumulation of 7-dehydrocholesterol (7-DHC) and, in some tissues like the brain, 7-dehydrodesmosterol. nih.govjci.org

Animal and cellular models have been crucial for understanding the pathophysiology of SLOS. In a Dhcr7 knockout mouse model, homozygous pups displayed significantly elevated levels of 7-DHC and an accumulation of 7-dehydrodesmosterol in the brain, where desmosterol is normally abundant. nih.govjci.org These biochemical abnormalities were associated with severe developmental defects and neonatal lethality, highlighting the critical role of DHCR7 in development. nih.govjci.org

Cellular models, such as fibroblasts from SLOS patients and genetically modified Neuro2a cells, have also been employed to study the effects of DHCR7 deficiency. mdpi.comresearchgate.net These models show elevated levels of 7-DHC and have been used to investigate the downstream consequences of this accumulation, including increased oxidative stress. mdpi.comresearchgate.net Studies on human dermal fibroblasts from individuals with SLOS have shown that exposure to certain compounds can lead to significantly decreased levels of 7-DHC and 7-dehydrodesmosterol. mdpi.com

| Model System | Key Findings Related to 7-Dehydrodesmosterol |

| Dhcr7 knockout mouse | Accumulation of 7-dehydrodesmosterol in the brain. nih.govjci.org |

| Human SLOS fibroblasts | Exposure to hydroxyzine (B1673990) resulted in decreased levels of 7-dehydrodesmosterol. mdpi.com |

| Dhcr7-deficient Neuro2a cells | Used to model the biochemical defects of SLOS and screen for potential therapeutic compounds. mdpi.com |

Research on the Role of 7-Dehydrodesmosterol in Cancer Cell Metabolism

Recent research has begun to explore the role of cholesterol metabolism, including its intermediates, in the context of cancer. Altered metabolic pathways are a hallmark of cancer, and the de novo synthesis of cholesterol has been identified as crucial for the survival of certain cancer cells. nih.gov

In head and neck squamous cell carcinoma (HNSCC), transcriptomic analysis revealed significant dysregulation in steroid and cholesterol metabolism compared to normal tissues. nih.gov Inhibition of key enzymes in cholesterol biosynthesis, including DHCR7 and DHCR24, induced apoptosis in HNSCC cells. nih.gov This was associated with the accumulation of 7-dehydrocholesterol, which triggered endoplasmic reticulum (ER) stress. nih.gov While this study focused on 7-DHC, the interconnectedness of the sterol synthesis pathway suggests that intermediates like 7-dehydrodesmosterol could also play a role in the metabolic adaptations of cancer cells.

Furthermore, studies have shown that the accumulation of 7-DHC can confer a pro-survival function in some cancer cells by protecting them from a form of cell death called ferroptosis. nih.gov This protective effect is due to 7-DHC's ability to shield lipids from oxidation. nih.gov Given the structural similarities, it is plausible that 7-dehydrodesmosterol could have related functions in cancer cell metabolism, although this requires further investigation.

Investigations into its Implications in Viral Infection Mechanisms within Cellular Models (e.g., VSV in Neuro2a cells)

Cholesterol metabolism has been linked to innate immunity and viral infections. researchgate.netnih.govacs.orgnih.gov Cholesterol is a major component of many viral envelopes and plays a crucial role in the intracellular trafficking pathways that viruses exploit for replication. nih.govacs.org

Research using Neuro2a cells infected with vesicular stomatitis virus (VSV) has provided insights into the interplay between viral infection and cellular sterol profiles. researchgate.netnih.govacs.orgnih.gov Infection with VSV was found to alter the sterol composition of Neuro2a cells, causing a decrease in desmosterol and cholesterol, and an increase in lathosterol (B1674540) and dehydrolathosterol, which are precursors in the cholesterol synthesis pathway. nih.govacs.orgnih.gov

The use of DHCR7 inhibitors in these cellular models leads to an increase in cellular levels of 7-dehydrocholesterol and 7-dehydrodesmosterol. researchgate.netnih.govacs.orgnih.gov The accumulation of these oxidatively vulnerable sterols in the host cell membrane could compromise the stability and infectivity of budding virions that incorporate these lipids into their envelopes. nih.gov This suggests that modulating the levels of 7-dehydrodesmosterol and other cholesterol precursors could be a potential strategy to interfere with viral replication.

| Cell Model | Virus | Key Findings Related to 7-Dehydrodesmosterol |

| Neuro2a cells | Vesicular Stomatitis Virus (VSV) | Inhibition of DHCR7 leads to increased cellular levels of 7-dehydrodesmosterol, potentially impacting viral replication. researchgate.netnih.govacs.orgnih.gov |

Role in Oxidative Stress Response in Research Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a variety of pathological conditions. researchgate.net Sterols with a conjugated diene system, such as 7-dehydrocholesterol and 7-dehydrodesmosterol, are particularly susceptible to free radical oxidation. researchgate.netnih.govacs.org

In cellular models, the accumulation of 7-DHC has been shown to enhance UVA-induced oxidative stress in keratinocytes. nih.gov Liposomes containing 7-DHC were oxidized more rapidly than those containing cholesterol, suggesting that the presence of these precursors can increase membrane lipid oxidation. nih.gov

Conversely, some studies suggest a protective role for these sterols against certain types of oxidative stress. In the context of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation, 7-DHC has been identified as an endogenous suppressor. nih.govresearchgate.net Its high reactivity towards peroxyl radicals allows it to effectively protect other lipids from oxidation. nih.gov Given that 7-dehydrodesmosterol shares the same reactive conjugated diene structure as 7-DHC, it is likely to have similar antioxidant properties in specific contexts, although this is an area for further research. The accumulation of 7-dehydrodesmosterol in certain disease models could therefore have complex and context-dependent effects on the cellular response to oxidative stress.

Advanced Analytical Methodologies for the Detection and Quantification of Sterols in Academic Research

Mass Spectrometry-Based Techniques for Sterol Profiling (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern sterol analysis. nih.gov These hyphenated techniques provide the necessary selectivity and sensitivity to analyze complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a primary method for sterol analysis. usask.ca For GC-MS analysis, sterols are typically derivatized to increase their volatility and thermal stability. usask.caaocs.org A common derivatization method is silylation, which converts the sterols into their trimethylsilyl (B98337) (TMS) ethers. aocs.orgnih.govnih.gov This process improves peak shape and detector response. aocs.org GC-MS provides high chromatographic resolution and generates information-rich electron ionization (EI) mass spectra, which are valuable for the structural elucidation of unknown sterols. uni-muenchen.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often negating the need for derivatization. diva-portal.orgcreative-proteomics.com LC-MS/MS offers high-throughput capabilities and is particularly advantageous for the analysis of non-volatile or thermally labile sterol conjugates. uni-muenchen.decreative-proteomics.com Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. usask.cacreative-proteomics.com APCI has demonstrated consistent ionization for sterols, often yielding [M+H-H2O]+ ions. usask.cadiva-portal.org LC-MS/MS methods, especially those employing multiple reaction monitoring (MRM), offer exceptional sensitivity and specificity, allowing for the detection of sterols at picomolar concentrations. creative-proteomics.commdpi.com A simplified LC-MS method has been developed for the quantitative analysis of ten sterols from the later stages of cholesterol synthesis, including 7-dehydrodesmosterol (B141393), in a single run without derivatization. nih.govnih.gov

The following table summarizes the key features of GC-MS and LC-MS/MS for sterol analysis:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility Requirement | High (derivatization often required) | Low (can analyze non-volatile compounds) |

| Derivatization | Typically required (e.g., silylation) aocs.orgnih.gov | Often not required diva-portal.orgnih.gov |

| Chromatographic Resolution | High uni-muenchen.de | Generally lower than GC, but sufficient for many applications diva-portal.org |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) usask.cacreative-proteomics.com |

| Structural Information | Rich fragmentation patterns from EI spectra uni-muenchen.de | Can be limited, but MSn experiments can provide more detail nih.gov |

| Throughput | Can be lower due to longer run times and sample preparation | High-throughput capabilities creative-proteomics.commdpi.com |

| Sensitivity | High, especially with selected ion monitoring (SIM) | Very high, especially with multiple reaction monitoring (MRM) creative-proteomics.com |

Derivatization Strategies for Enhanced Sterol Detection and Separation

While some LC-MS methods can analyze sterols without derivatization, chemical modification is often employed to enhance detection sensitivity, improve chromatographic separation, and provide structural information. nih.govresearchgate.netresearchgate.net

A significant challenge in sterol analysis is their poor ionization efficiency in mass spectrometry. nih.gov Derivatization addresses this by introducing a readily ionizable moiety onto the sterol molecule. researchgate.net For instance, converting sterols to their picolinyl esters, N-methylpyridyl ethers, or sulfated esters can significantly improve their detection by MALDI-TOF MS. nih.gov

One particularly effective derivatization strategy for Δ5,7-sterols like 7-dehydrocholesterol (B119134) (a structurally related compound to dehydrodesmosterol) involves a Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.govresearchgate.net This reaction introduces a nitrogen-containing group, which greatly enhances ionization efficiency and, consequently, detection sensitivity in LC-MS analysis. nih.govmdpi.com The PTAD adducts can be readily detected using selected reaction monitoring (SRM) in a triple quadrupole mass spectrometer. nih.gov This method has been successfully applied to the analysis of 7-dehydrocholesterol in various biological samples and can be adapted for other sterols with conjugated diene systems. nih.govresearchgate.net

Other derivatization reagents include:

Dansyl chloride: This reagent reacts with the hydroxyl group of sterols, introducing a fluorescent tag that improves detection in HPLC with fluorescence or UV detectors and enhances ESI-MS analysis. researchgate.net

N,N-dimethylglycine (DMG): Used in conjunction with reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) and dimethylaminopyridine, DMG derivatization has been employed for the LC-MS/MS analysis of sterols. nih.gov

The choice of derivatization strategy depends on the specific sterol of interest, the analytical platform being used, and the research question being addressed.

Application of Isotopic Labeling Strategies in Metabolic Pathway Tracing Research

Stable isotope labeling is a powerful tool for investigating the dynamics of metabolic pathways, including cholesterol biosynthesis. bioscientifica.combioscientifica.comnih.gov By introducing atoms with a higher mass (e.g., ¹³C or ²H) into precursor molecules, researchers can trace their incorporation into downstream metabolites like dehydrodesmosterol acetate (B1210297). bioscientifica.comelifesciences.orgbiorxiv.org This approach provides quantitative information about metabolic flux and pathway activity, which cannot be obtained from static concentration measurements alone. nih.gov

In the context of sterol metabolism, stable isotopes can be used to:

Measure synthesis rates: The rate of incorporation of a labeled precursor (e.g., ¹³C-acetate or deuterium (B1214612) oxide) into a specific sterol provides a direct measure of its synthesis rate. nih.govelifesciences.org

Elucidate metabolic pathways: By analyzing the distribution of isotopes in various sterol intermediates, researchers can map the flow of metabolites through different biosynthetic routes, such as the Bloch and Kandutsch-Russell pathways for cholesterol synthesis. elifesciences.org

Quantify pathway contributions: Isotopic labeling allows for the determination of the relative contributions of different pathways to the production of a particular sterol. umassmed.edu

Mass spectrometry is the primary analytical technique for detecting and quantifying isotopically labeled molecules. bioscientifica.comnih.gov High-resolution mass spectrometers are particularly well-suited for these studies as they can accurately distinguish between the masses of labeled and unlabeled molecules. umassmed.edu The analysis of mass isotopomer distribution (MIDA) is a sophisticated approach that uses the pattern of isotope incorporation to infer the isotopic enrichment of the precursor pool and calculate synthesis rates. mdpi.com

A study by Mitsche et al. utilized deuterium oxide (D₂O) labeling and LC-MS/MS to trace sterol flux through the Bloch and Kandutsch-Russell pathways in mice, revealing a previously uncharacterized hybrid pathway. elifesciences.org This research highlights the power of isotopic labeling to uncover novel aspects of sterol metabolism. elifesciences.org

High-Throughput Screening Methodologies for Sterol Modulators

The identification of small molecules that modulate sterol metabolism is crucial for drug discovery and for understanding the regulation of these pathways. elifesciences.org High-throughput screening (HTS) methodologies enable the rapid testing of large compound libraries for their effects on specific sterol levels. biorxiv.org

Cell-based assays are commonly used for HTS. nih.gov For example, a cell line with a specific genetic modification, such as a deficiency in an enzyme involved in cholesterol synthesis, can be used to screen for compounds that alter the levels of a particular sterol intermediate. nih.gov An analytical protocol based on PTAD derivatization followed by UPLC-MS has been successfully employed for the high-throughput screening of a library of pharmacologically active compounds to identify modulators of 7-dehydrocholesterol. nih.gov This method allows for the rapid processing of samples, with run times of less than a minute per sample. nih.gov

The development of robust and sensitive analytical methods is a critical component of any HTS campaign. LC-MS/MS-based platforms are well-suited for this purpose due to their high sensitivity, specificity, and throughput. creative-proteomics.com These platforms can be customized to target specific sterols and can detect molecules at very low concentrations. creative-proteomics.com While techniques like FRET and BRET can validate allosteric compounds, their application in high-throughput screening for novel intracellular modulators presents challenges. elifesciences.orgbiorxiv.org

The integration of computational approaches, such as virtual screening and artificial intelligence, with experimental HTS can further accelerate the discovery of novel sterol modulators. elifesciences.orgresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing dehydrodesmosterol acetate, and how can experimental parameters be optimized?

this compound is synthesized via esterification, where dehydrodesmosterol reacts with acetic anhydride or acetyl chloride in the presence of acid catalysts (e.g., sulfuric acid). Key parameters include:

- Excess reagent use : Employing excess acetic anhydride shifts equilibrium toward ester formation via Le Chatelier’s principle, similar to isoamyl acetate synthesis methods .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance protonation of carbonyl groups, facilitating nucleophilic attack by sterols.

- Purification : Liquid-liquid extraction (e.g., using NaHCO₃ to neutralize unreacted acid) followed by distillation or column chromatography ensures high purity. For validation, use GC-MS or NMR to confirm structural integrity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) or LC-MS/MS provides sensitivity for low-concentration samples.

- Spectroscopy : FTIR verifies ester carbonyl stretches (~1740 cm⁻¹), while ¹H NMR confirms acetate protons (δ 2.0–2.1 ppm) and desmosterol backbone protons (δ 5.3–5.4 ppm for double bonds) .

- Polarimetry : Useful for quantifying optical activity if the compound exhibits chirality, as demonstrated in dextrose assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic anhydride).

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via regulated waste channels .

Advanced Research Questions

Q. How does this compound interact with lipid-mediated immune responses, and what experimental models validate these interactions?

this compound modulates immune activity through lipidome dynamics, particularly in cholesterol ester (CE) and sphingomyelin (SM) pathways. Key methodologies include:

- In vitro models : Treat macrophage or dendritic cell lines with this compound (1–50 µM) and measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA.

- Lipidomics : Use LC-MS to quantify changes in CE, SM, and phosphatidylcholine (PC) species in treated cells, correlating lipid profiles with immune activation .

- Animal studies : Administer the compound to murine models of inflammation (e.g., LPS-induced sepsis) and assess immune cell infiltration via flow cytometry .

Q. How can researchers resolve contradictions in lipidomic data involving this compound’s effects across different lipid classes?

Contradictions often arise from heterogeneous lipid class responses. For example, phosphatidylcholine (PC) species may show both pro- and anti-inflammatory associations. Mitigation strategies include:

- Stratified analysis : Segment data by fatty acid chain length and saturation levels within lipid classes.

- Multivariate regression : Adjust for covariates like age, diet, and baseline lipid profiles.

- Mechanistic studies : Use siRNA knockdown of lipid-metabolizing enzymes (e.g., PLA2) to isolate pathways .

Q. What methodologies enable structural modification of this compound to enhance its bioactivity or stability?

- Side-chain functionalization : Introduce hydroxyl or halogen groups at C-24 using electrophilic substitution, followed by acetylation to test esterase resistance .

- Sterol backbone engineering : Hydrogenate the Δ7 double bond to improve oxidative stability, monitored via accelerated stability testing (40°C/75% RH for 30 days) .

- Prodrug design : Conjugate with polyethylene glycol (PEG) to increase solubility, validated by partition coefficient (logP) measurements .

Q. How can systematic reviews and meta-analyses be applied to synthesize conflicting data on this compound’s role in lipid metabolism?

Follow PRISMA guidelines to:

- Define inclusion criteria : Prioritize peer-reviewed studies with standardized dosing (e.g., 10–100 mg/kg in vivo) and lipidomic profiling.

- Assess bias : Use Cochrane Risk of Bias Tool to evaluate blinding, randomization, and confounding factors in animal/human studies .

- Meta-regression : Analyze dose-response relationships across species and experimental models to identify consensus mechanisms .

Methodological Considerations

- Experimental design : Optimize synthesis and bioactivity assays using factorial designs (e.g., 2³ DCCR matrices) to evaluate temperature, catalyst concentration, and reaction time .

- Data validation : Cross-validate findings with orthogonal techniques (e.g., NMR for structure, LC-MS for quantification) to minimize analytical bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.